molecular formula C37H53N5O7 B12736596 (2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide CAS No. 180968-27-8

(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B12736596
CAS No.: 180968-27-8
M. Wt: 679.8 g/mol
InChI Key: WGWWDGLTNADWNS-KKZGTGSDSA-N
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Description

The compound “(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[1122]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. Detailed synthetic routes would typically be found in specialized chemical literature or patents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biology, it could be studied for its interactions with biological molecules, such as proteins or nucleic acids, and its potential effects on cellular processes.

Medicine

In medicine, the compound may be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry

In industry, it could be used in the development of new materials, catalysts, or other applications requiring specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are typically conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with analogous structures or functional groups. Examples might be other bicyclic compounds or molecules containing similar amide or hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties or biological activities not found in other similar compounds

Properties

CAS No.

180968-27-8

Molecular Formula

C37H53N5O7

Molecular Weight

679.8 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[[(8S,11S)-8-butan-2-yl-7,10-dioxo-2-oxa-6,9-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-yl]amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide

InChI

InChI=1S/C37H53N5O7/c1-5-24(4)33-36(47)38-17-7-19-49-28-15-11-26(12-16-28)21-30(35(46)41-33)39-22-31(44)29(20-25-9-13-27(43)14-10-25)40-37(48)34(23(2)3)42-18-6-8-32(42)45/h9-16,23-24,29-31,33-34,39,43-44H,5-8,17-22H2,1-4H3,(H,38,47)(H,40,48)(H,41,46)/t24?,29-,30-,31+,33-,34-/m0/s1

InChI Key

WGWWDGLTNADWNS-KKZGTGSDSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)NCCCOC2=CC=C(C[C@@H](C(=O)N1)NC[C@H]([C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N4CCCC4=O)O)C=C2

Canonical SMILES

CCC(C)C1C(=O)NCCCOC2=CC=C(CC(C(=O)N1)NCC(C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N4CCCC4=O)O)C=C2

Origin of Product

United States

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